molecular formula C9H17NO3 B2833616 ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate CAS No. 929693-34-5

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B2833616
CAS No.: 929693-34-5
M. Wt: 187.239
InChI Key: PIJOTEIYZWNRBX-XLPZGREQSA-N
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Description

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative characterized by amino and hydroxyl substituents at the 3- and 4-positions, respectively, and an ethyl ester group at the 1-position. Its stereochemical configuration (1S,3R,4R) is critical for its biological activity and synthetic utility. The compound is frequently used as a key intermediate in medicinal chemistry, particularly for synthesizing Factor Xa inhibitors, which are pivotal in anticoagulant therapies . Its hydrochloride salt form (CAS: 1392745-67-3) is industrially relevant, with 99% purity and applications in agrochemicals, active pharmaceutical ingredients (APIs), and organic intermediates .

Properties

IUPAC Name

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOTEIYZWNRBX-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclohexane derivative with tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by hydrolysis and esterification reactions to introduce the hydroxy and ethyl ester groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles such as alkyl halides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties, potentially useful against various pathogens.
  • Enzyme Inhibition : The compound's structural characteristics allow it to interact with specific enzymes, making it a candidate for developing enzyme inhibitors that could be used in treating diseases related to enzyme dysfunction.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Drug Development

The unique structure of this compound allows it to serve as a scaffold for drug development. Its analogs can be synthesized to enhance potency and selectivity for specific biological targets. The following table summarizes potential derivatives and their targeted applications:

Derivative NameTarget ApplicationBiological Activity
Boc-Amino DerivativeAntimicrobial agentsInhibits bacterial growth
Hydroxy DerivativeNeuroprotective agentsProtects neuronal cells
Cyclohexane AnalogEnzyme inhibitorsInhibits specific enzymes

Study 1: Antimicrobial Activity

A study conducted by researchers at St Andrews University explored the antimicrobial properties of this compound against Gram-positive bacteria. The results indicated that the compound exhibited significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes. The findings suggested that certain derivatives of this compound could selectively inhibit PTPs involved in cancer progression, highlighting its potential as an anticancer agent .

Study 3: Neuroprotection

Research published in a peer-reviewed journal examined the neuroprotective effects of derivatives of this compound in models of neurodegeneration. The study found that these compounds reduced oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of ethyl (1S,3R

Biological Activity

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate, also known as ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H18ClNO3
  • Molecular Weight : 223.7 g/mol
  • CAS Number : 1392745-67-3
  • Purity : Typically ≥ 97%

This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes involved in amino acid metabolism, particularly those that utilize substrates similar to its structure. For instance, it may affect the activity of transaminases and dehydrogenases that are crucial for amino acid catabolism.
  • Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties. It potentially modulates neurotransmitter levels and protects neuronal cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies and Experimental Data

A review of recent literature reveals several key studies investigating the biological activity of this compound:

StudyObjectiveFindings
Neuroprotective effects in vitroShowed reduced neuronal apoptosis in models of oxidative stress.
Antimicrobial activityDemonstrated significant inhibition of growth in Gram-positive bacteria.
Enzyme inhibition assaysFound to inhibit specific transaminases with IC50 values in the micromolar range.

Detailed Research Findings

  • Neuroprotective Study : In a study conducted on cultured neuronal cells exposed to oxidative stress, treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity.
  • Antimicrobial Testing : this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial properties.
  • Enzyme Interaction Studies : Kinetic studies revealed that the compound acts as a competitive inhibitor for specific transaminases involved in amino acid metabolism. The inhibition constant (Ki) was determined to be approximately 15 µM.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

Ethyl (1R,3R,4R)-3-Amino-4-Hydroxycyclohexane-1-Carboxylate
  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 187.24
  • CAS : 1093351-29-1

Functional Group Modifications

Ethyl (1S,3R,4R)-3-(Boc-Amino)-4-Hydroxycyclohexane-1-Carboxylate
  • Molecular Formula: C₁₄H₂₅NO₅
  • Molecular Weight : 287.35
  • CAS: Not explicitly provided (see )
  • Key Features: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthetic steps. This derivative is specifically utilized to prepare diaminocyclohexane carboxamide intermediates for Factor Xa inhibitors .
Ethyl (1S,3R,4S)-4-Azido-3-(Boc-Amino)cyclohexane-1-Carboxylate
  • Molecular Formula : C₁₄H₂₄N₄O₄
  • Molecular Weight : 312.37
  • CAS : 365997-34-8
  • Key Features : The azido group at the 4-position enables click chemistry applications, such as Huisgen cycloadditions, for bioconjugation. Its solubility in dichloromethane and ethyl acetate distinguishes it from the parent compound .

Halogenated and Unsaturated Derivatives

Ethyl (1S,3S,4S)-4-Fluoro-3-Hydroxycyclohexane-1-Carboxylate
  • Molecular Formula : C₉H₁₅FO₃
  • Molecular Weight : 202.22
  • CAS : 2165650-19-9
  • Key Features : Fluorination at the 4-position increases lipophilicity and metabolic stability, making it advantageous in drug design. The altered stereochemistry (1S,3S,4S) further modifies its conformational preferences .
Ethyl (3R,4R,5S)-4-(Acetylamino)-5-Azido-3-(1-Ethylpropoxy)-1-Cyclohexene-1-Carboxylate
  • Molecular Formula : C₁₇H₂₇N₃O₅
  • Molecular Weight : 338.40
  • CAS: Not explicitly provided
  • Key Features: The cyclohexene ring introduces unsaturation, altering rigidity and electronic properties. The acetylated amino and azido groups expand its utility in synthesizing structurally complex APIs .

Cyclopentyl and Malonate-Based Analogs

Dimethyl rel-(1S,2S,3R,4R)-2-(2,3-Epoxy-4-Hydroxymethyl)cyclopent-1-yl Malonate
  • Its epoxy and hydroxymethyl groups enable ring-opening reactions for carbocyclic arabinosylnucleoside synthesis, diverging from the target compound’s applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Applications
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride C₉H₁₈ClNO₃ 223.70 1392745-67-3 Amino, hydroxyl, ethyl ester APIs, agrochemicals
Ethyl (1R,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate C₉H₁₇NO₃ 187.24 1093351-29-1 Amino, hydroxyl, ethyl ester Undisclosed
Ethyl (1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexane-1-carboxylate C₁₄H₂₅NO₅ 287.35 - Boc-protected amino, hydroxyl Factor Xa inhibitors
Ethyl (1S,3R,4S)-4-azido-3-(Boc-amino)cyclohexane-1-carboxylate C₁₄H₂₄N₄O₄ 312.37 365997-34-8 Azido, Boc-protected amino Bioconjugation
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate C₉H₁₅FO₃ 202.22 2165650-19-9 Fluoro, hydroxyl Drug design

Q & A

Q. What are the common synthetic routes for ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including cyclization of precursors and functional group transformations. For example, ring-closing metathesis (RCM) and diastereoselective Grignard reactions are key steps for constructing the cyclohexane backbone. L-serine is a cost-effective chiral starting material to establish stereochemistry . Protection/deprotection of amino groups (e.g., tert-butoxycarbonyl, Boc) is critical to avoid side reactions during synthesis .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer : Stereochemical validation relies on advanced analytical techniques:
  • 2D NMR (NOESY, COSY) : To confirm spatial arrangements of substituents on the cyclohexane ring .
  • X-ray crystallography : For absolute configuration determination when crystalline derivatives are available .
  • Optical rotation/polarimetry : To compare observed values with literature data for enantiomeric purity .

Q. What analytical techniques are used for characterization and purity assessment?

  • Methodological Answer :
  • HPLC/MS : To quantify purity and detect impurities, especially for intermediates with Boc-protected amino groups .
  • FT-IR and NMR : For functional group identification (e.g., hydroxyl, amino, ester) .
  • Melting point analysis : To assess crystallinity and consistency with reported values (e.g., 93–95°C for Boc-protected analogues) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in key synthetic steps (e.g., Grignard reactions)?

  • Methodological Answer :
  • Solvent and temperature control : Low-temperature reactions (-78°C) in tetrahydrofuran (THF) enhance selectivity by slowing competing pathways.
  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-serine) or catalysts to bias transition states .
  • Computational modeling : Predict steric and electronic effects of substituents to guide reaction design .

Q. How can contradictions in biological activity data between this compound and similar compounds be resolved?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., replacing hydroxyl with methyl) and compare bioactivity .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes/receptors .
  • Molecular docking : Model interactions with targets (e.g., cyclooxygenase or kinase enzymes) to rationalize activity differences .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Stepwise intermediate purification : Use flash chromatography or recrystallization to isolate high-purity intermediates before subsequent reactions .
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Grubbs catalyst for RCM) to reduce side products .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and adjust conditions in real time .

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